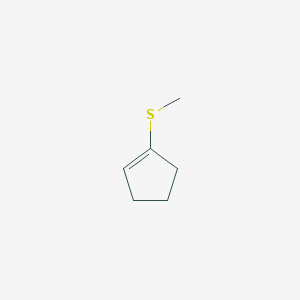![molecular formula C10H21NO4 B12550779 Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester CAS No. 184577-30-8](/img/structure/B12550779.png)
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is a complex organic compound with a unique structure that includes both ester and amino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanoic acid derivatives followed by the introduction of the amino and hydroxybutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert the ester group into alcohols.
Substitution: Nucleophilic substitution can replace the amino or hydroxybutoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological pathways and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-hydroxy-, methyl ester: Shares a similar ester structure but lacks the amino and hydroxybutoxy groups.
Butanoic acid, 3-amino-4-hydroxy-, methyl ester: Contains both amino and hydroxy groups but differs in the position and structure of these groups.
Uniqueness
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
184577-30-8 |
|---|---|
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
methyl 3-(4-hydroxybutoxyamino)-3-methylbutanoate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,8-9(13)14-3)11-15-7-5-4-6-12/h11-12H,4-8H2,1-3H3 |
Clé InChI |
NSVXPTNWLMQGCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC)NOCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
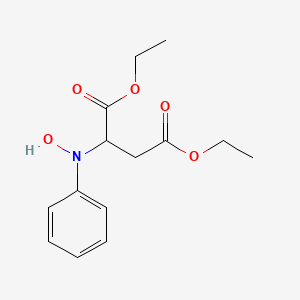
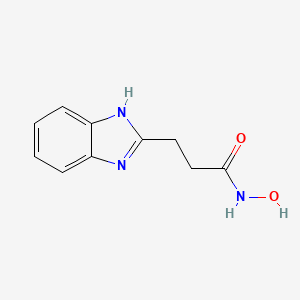
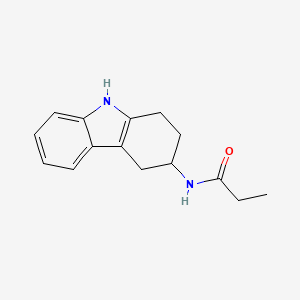
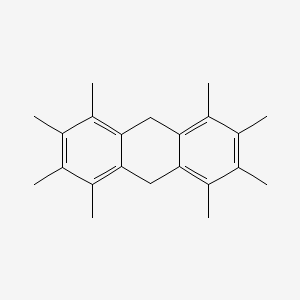
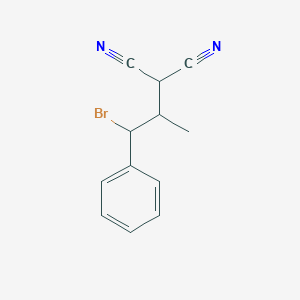
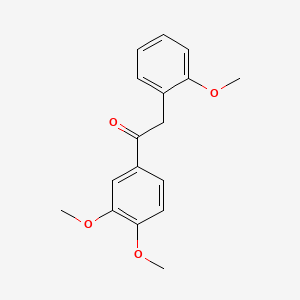
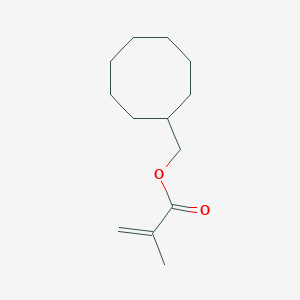
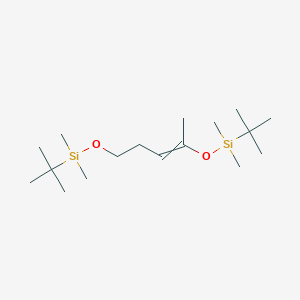
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)

